molecular formula C20H20N6S B6088100 1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine

1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine

Cat. No.: B6088100
M. Wt: 376.5 g/mol
InChI Key: YHESGGDDJWJDSU-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that features a combination of pyridine, thiazole, pyrrole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine: Unique due to its specific combination of moieties.

    Imidazole Derivatives: Known for their broad range of biological activities.

    Thiazole Compounds: Noted for their antimicrobial and anticancer properties.

Uniqueness

This compound stands out due to its unique structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6S/c1-2-9-21-19(8-1)26-18-7-3-6-17(16(18)14-24-26)23-13-15-5-4-11-25(15)20-22-10-12-27-20/h1-2,4-5,8-12,14,17,23H,3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHESGGDDJWJDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC=CN4C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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